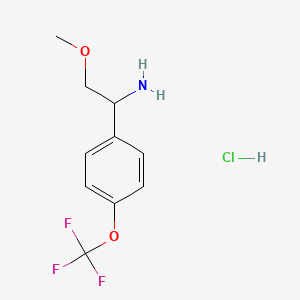

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hcl

Description

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine HCl is a chiral amine hydrochloride derivative characterized by a methoxy-substituted ethylamine backbone and a 4-(trifluoromethoxy)phenyl aromatic group. Its molecular formula is C₁₀H₁₃ClF₃NO, with a molecular weight of 255.66 g/mol (CAS: 2250243-02-6) . The compound is synthesized via lithium-halogen exchange reactions or reductive amination protocols, often under inert atmospheres (e.g., argon) and low temperatures (-78 °C) to stabilize intermediates . The trifluoromethoxy (OCF₃) group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it pharmacologically relevant in targeting trace amine-associated receptor 1 (TAAR1) for neuropsychiatric disorders .

Properties

Molecular Formula |

C10H13ClF3NO2 |

|---|---|

Molecular Weight |

271.66 g/mol |

IUPAC Name |

2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H |

InChI Key |

TZDLZXHHWUKPJV-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Step

- Reactants : 4-methoxyacetophenone and a chiral amine such as (S)-(-)-α-methylbenzylamine.

- Catalyst : p-Toluenesulfonic acid.

- Solvent : Toluene.

- Conditions : Reflux for 10-12 hours with azeotropic removal of water using a Dean-Stark apparatus.

- Outcome : Formation of (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine intermediate (compound 16).

This step involves the formation of an imine by condensation, with continuous removal of water to drive the reaction forward.

Catalytic Hydrogenation

- Substrate : Compound 16 from condensation.

- Catalyst : 10% Palladium on carbon (Pd/C).

- Solvent : Ethyl acetate.

- Conditions : Hydrogen atmosphere at 35-40°C for 10-12 hours.

- Outcome : Reduction of the imine to the corresponding amine (compound 17).

This step saturates the imine bond, converting it into an amine with retention of stereochemistry.

Salt Formation

- Reactants : Crude amine (compound 17).

- Reagents : p-Toluenesulfonic acid (PTSA) for intermediate salt formation, followed by treatment with hydrochloric acid (HCl) for final hydrochloride salt.

- Solvent : Ethyl acetate and isopropanol (IPA).

- Conditions : Stirring at 25-50°C, followed by cooling to crystallize the salt.

- Outcome : Isolation of the hydrochloride salt of 1-(4-methoxyphenyl)ethylamine as a white crystalline solid.

The salt formation improves compound stability and facilitates purification.

Extraction and Purification

- Extraction : Basic aqueous workup with sodium hydroxide to free the amine from its salt, followed by extraction with organic solvents like methylene chloride.

- Drying : Over sodium sulfate.

- Concentration : Under reduced pressure.

- Crystallization : From ethyl acetate or IPA/HCl mixture to obtain pure hydrochloride salt.

Adaptation to 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine Hydrochloride

Given the structural similarity, the above method can be adapted with the following considerations:

- Starting Material : Replace 4-methoxyacetophenone with 4-(trifluoromethoxy)acetophenone or its equivalent to introduce the trifluoromethoxy group.

- Reaction Conditions : Similar condensation and hydrogenation conditions apply.

- Catalysts and Solvents : Use of Pd/C catalyst and organic solvents like ethyl acetate and toluene remain suitable.

- Safety and Scalability : Avoidance of hazardous reagents such as n-BuLi and LiHMDS ensures safer scale-up.

Summary Table of Preparation Steps

| Step No. | Process Step | Reactants/Conditions | Product/Outcome | Notes |

|---|---|---|---|---|

| 1 | Condensation | 4-(trifluoromethoxy)acetophenone + chiral amine, p-TsOH, toluene, reflux 10-12 h, Dean-Stark trap | Imine intermediate | Water removal drives reaction forward |

| 2 | Catalytic Hydrogenation | Imine intermediate, 10% Pd/C, ethyl acetate, H2, 35-40°C, 10-12 h | Corresponding amine | Retains stereochemistry |

| 3 | Salt Formation | Amine + p-Toluenesulfonic acid, then HCl, ethyl acetate/IPA, 25-50°C | Hydrochloride salt of amine | Improves stability and isolation |

| 4 | Extraction & Purification | Basic aqueous workup, organic extraction, drying, concentration, crystallization | Pure hydrochloride salt of target amine | Final purification |

Research Findings and Advantages

- The described process avoids hazardous and expensive reagents such as n-BuLi and LiHMDS, enhancing safety for industrial scale.

- The use of common catalysts like Pd/C and mild acids enables cost-effective synthesis.

- The method achieves high optical purity (>99%) when chiral amines are used.

- The process is versatile and can be adapted for various substituted phenyl derivatives, including trifluoromethoxy substitutions.

- Characterization techniques such as IR, NMR, and chiral HPLC confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural properties allow for diverse chemical reactions including oxidation, reduction, and substitution.

Synthetic Routes:

- Reduction : Conversion of nitro groups to amines.

- Methoxylation : Introduction of methoxy groups.

- Trifluoromethoxylation : Incorporation of trifluoromethoxy groups.

These reactions are typically conducted under controlled conditions to optimize yield and purity.

Biology

The compound has been studied for its biological activities , particularly as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor plays a crucial role in neurotransmitter regulation, making the compound a candidate for investigating treatments for mood disorders and schizophrenia.

| Activity | Mechanism | Potential Applications |

|---|---|---|

| TAAR1 Agonist | Modulates neurotransmitter release | Treatment of mood disorders and schizophrenia |

| Interaction with serotonin receptors | Influences mood regulation | Potential antidepressant effects |

| Cytotoxicity Assessment | Low cytotoxicity observed | Safer therapeutic candidate |

Medicine

Research is ongoing to explore the therapeutic applications of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride in drug development. Its interaction with biological targets suggests potential efficacy in modulating serotonergic pathways, which are often targeted in treating depression and anxiety disorders.

Case Studies and Research Findings

A notable study investigated the pharmacological profile of this compound, demonstrating its effectiveness in activating TAAR1. In vitro assays indicated that it enhances dopamine release in neuronal cultures, relevant for conditions characterized by dopaminergic dysregulation.

Case Study: TAAR1 Agonism

- Objective : Assess the activation of TAAR1 by the compound.

- Findings : Increased dopamine release was observed, indicating potential therapeutic implications for schizophrenia treatment.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine HCl is highlighted through comparisons with analogs bearing variations in aromatic substituents, amine backbones, or fluorination patterns. Below is a detailed analysis:

Functional and Pharmacological Differences

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, enhancing receptor-binding affinity and metabolic resistance compared to methoxy (-OCH₃) or methylthio (-SMe) substituents .

Backbone Modifications :

- Replacement of the ethylamine backbone with a triazole ring (compound 9) introduces rigidity, improving TAAR1 selectivity but reducing synthetic accessibility .

Biological Activity: The target compound’s TAAR1 agonism is superior to non-fluorinated analogs (e.g., compound 42) due to fluorine’s electronegativity enhancing hydrogen-bonding interactions . Sulfur-containing analogs (e.g., compound 43) may exhibit improved solubility but shorter plasma half-lives due to oxidative metabolism .

Biological Activity

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride, a compound with the molecular formula C10H13ClF3NO2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Structural Characteristics

The compound features a methoxy group, a trifluoromethoxy group, and an amine group. The trifluoromethoxy moiety enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets. The structural formula is depicted as follows:

Biological Activity and Mechanisms

Research indicates that 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride acts as an agonist for trace amine-associated receptor 1 (TAAR1) . This receptor plays a significant role in regulating neurotransmitter systems involved in mood and cognitive functions.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| TAAR1 Agonist | Modulates neurotransmitter release | Treatment of mood disorders and schizophrenia |

| Interaction with serotonin receptors | Influences mood regulation | Potential antidepressant effects |

| Cytotoxicity Assessment | Low cytotoxicity observed in preliminary studies | Safer therapeutic candidate |

Case Studies and Research Findings

A study investigating the pharmacological profile of this compound demonstrated its potential efficacy in modulating serotonergic pathways , which are often targeted in the treatment of depression and anxiety disorders. The compound exhibited a favorable safety profile with low cytotoxicity, making it an attractive candidate for further development.

Case Study: TAAR1 Agonism

In vitro assays have shown that 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride effectively activates TAAR1, leading to increased dopamine release in neuronal cultures. This effect is particularly relevant for conditions such as schizophrenia, where dopaminergic dysregulation is a hallmark.

Synthesis and Production

The synthesis of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves several key steps, including the use of specific catalysts and controlled reaction conditions to optimize yield and purity. Industrial production may employ biocatalysts for environmentally friendly synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.